Ethynyloxybenzene
Description
Historical Context and Early Investigations of Aryloxyacetylenes
The exploration of acetylenic ethers, the class of compounds to which Ethynyloxybenzene belongs, has its roots in the early 20th century. The pioneering work of Russian chemist Alexei Yevgrafovich Favorskii laid the groundwork for the synthesis of many acetylenic compounds. The Favorskii reaction, discovered in the early 1900s, originally described the base-catalyzed reaction between an alkyne and a carbonyl group to form a propargyl alcohol. wikipedia.org This fundamental transformation opened avenues for the preparation of a wide array of acetylenic derivatives.
While not a direct synthesis of aryloxyacetylenes, the principles of manipulating acetylenic protons under basic conditions were foundational. Early methods for the synthesis of ethers, such as the Williamson ether synthesis, which involves the reaction of an alkoxide with a primary alkyl halide, provided a conceptual basis for forming the ether linkage. study.com The synthesis of phenyl vinyl ether, a closely related compound, has been achieved through a two-step process involving the initial formation of a beta-chlorophenetole derivative followed by elimination. ubc.ca The development of methods to directly link an ethynyl (B1212043) group to an oxygen atom attached to an aromatic ring, forming the aryloxyacetylene moiety, represented a significant advancement in the field.
Conceptual Significance within Acetylenic Ether Chemistry
This compound, with its direct conjugation of a phenyl ring to an acetylenic group through an oxygen atom, possesses unique electronic and chemical properties. The oxygen atom can donate its lone pair of electrons into the aromatic ring, influencing its reactivity in electrophilic aromatic substitution reactions. Simultaneously, the electronegative oxygen atom influences the electron density of the adjacent triple bond. This electronic interplay makes this compound a valuable substrate for a variety of chemical transformations.
The presence of the terminal alkyne provides a reactive handle for numerous reactions, including cycloadditions, metal-catalyzed cross-coupling reactions, and additions across the triple bond. The ability to functionalize the terminal alkyne allows for the construction of more complex molecular architectures. Furthermore, the rigid, linear geometry of the ethynyl group imparts specific conformational constraints, which can be exploited in the design of novel materials and pharmaceuticals.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethynoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6O/c1-2-9-8-6-4-3-5-7-8/h1,3-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJCNOCJDGPFRNM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#COC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10195476 | |
| Record name | Ethynyloxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10195476 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
118.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4279-76-9 | |
| Record name | Ethynyloxybenzene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004279769 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethynyloxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10195476 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Methodologies for the Chemical Synthesis of Ethynyloxybenzene and Its Structural Analogues
Dehydrohalogenation Strategies for Phenoxyacetylene Elaboration
Dehydrohalogenation represents a classical and direct approach to forming the acetylenic linkage in ethynyloxybenzene. This strategy typically commences with a phenoxy-substituted haloalkane or haloalkene, from which hydrogen and a halogen atom are eliminated to generate the alkyne. The choice of base and reaction conditions is critical to ensure high yields and prevent competing side reactions.
Alkali-Mediated Elimination Reactions
Strong alkali bases are frequently employed to effect a double dehydrohalogenation of vicinal (1,2-dihalo) or geminal (1,1-dihalo) phenoxy-substituted ethanes. This process occurs via a sequential E2 (elimination, bimolecular) mechanism. In the first step, the base abstracts a proton, leading to the formation of a phenoxy-substituted vinyl halide. This intermediate undergoes a second, often slower, elimination step under forcing conditions to yield the final this compound product. youtube.com
Table 1: Alkali Bases in Dehydrohalogenation for Ynol Ether Synthesis
| Base | Typical Precursor | Conditions | Key Characteristics |
|---|---|---|---|
| Potassium Hydroxide (B78521) (KOH) | Vicinal or Geminal Dihalide | High temperatures (e.g., 200°C, fused) | Requires forcing conditions for the second elimination. |
| Sodium Amide (NaNH2) | Vicinal or Geminal Dihalide | Lower temperatures (e.g., 150°C) in liquid ammonia (B1221849) or inert solvent | Stronger base than KOH, favors terminal alkyne formation. youtube.com |
Alternative Base Systems in Acetylenic Ether Generation
While traditional alkali hydroxides are effective, alternative base systems offer advantages such as improved solubility in organic solvents, milder reaction conditions, and enhanced selectivity. Potassium tert-butoxide (KOtBu), a bulky alkoxide base, is widely used for dehydrohalogenation reactions. orgsyn.orgorganic-chemistry.org Its steric hindrance can influence the regioselectivity of the elimination, and its solubility in solvents like tetrahydrofuran (B95107) (THF) allows for reactions to proceed under more homogeneous conditions at moderate temperatures. google.comgoogle.com
Potassium hydride (KH) is another powerful, non-nucleophilic base used in the synthesis of ynol ethers. It can be employed to deprotonate alcohols to form reactive alkoxides for subsequent reactions or to directly effect elimination. nih.gov For instance, base-mediated nucleophilic alkynyl substitution can be achieved using KH to generate an alkoxide that subsequently participates in an elimination cascade to form the ynol ether. nih.gov
Table 2: Comparison of Alternative Base Systems
| Base System | Example Application | Solvent | Advantages |
|---|---|---|---|
| Potassium tert-butoxide (KOtBu) | Elimination from vinyl halides | Tetrahydrofuran (THF), Dimethyl sulfoxide (B87167) (DMSO) | Good solubility in organic solvents, allows milder conditions. google.comias.ac.in |
| Potassium Hydride (KH) | Generation of reactive alkoxides for substitution/elimination | N,N-Dimethylformamide (DMF) | Potent, non-nucleophilic base; useful in multi-step, one-pot procedures. nih.gov |
Diversified Synthetic Routes to Ynol Ethers
Beyond direct dehydrohalogenation, several other strategic approaches have been developed for the synthesis of ynol ethers, including this compound. These methods, which involve carbene rearrangements, oxidative functionalizations, and eliminations from enol ether precursors, provide alternative pathways that can accommodate a broader range of functional groups and starting materials. chimia.ch
Carbene Rearrangement Approaches
The rearrangement of vinyl carbenes or carbenoids is a powerful method for constructing the alkyne framework of ynol ethers. The most prominent example of this is the Fritsch-Buttenberg-Wiechell (FBW) rearrangement. wikipedia.orgrsc.org In this reaction, a 1,1-disubstituted-2-halo-alkene is treated with a strong base (e.g., an alkoxide or an organolithium reagent) to generate a vinyl carbene intermediate via deprotonation and subsequent α-elimination of the halide. wikipedia.org This highly reactive carbene then undergoes a 1,2-migration of one of the substituents to furnish the alkyne product. wikipedia.orgbeilstein-journals.org For the synthesis of this compound, the migrating group would be the phenyl ring from a phenoxy-substituted vinylidene carbene.
Another pathway involves the generation of carbenes from α-diazoketones. ucl.ac.ukresearchgate.net Thermal or metal-catalyzed decomposition of an appropriate α-diazoketone precursor can lead to a carbene that rearranges to form a ketene (B1206846), which can be trapped or further transformed into an ynol ether derivative. ucl.ac.uk
Oxidative Procedures for Alkyne Functionalization
The direct oxidation of alkynes represents a more modern approach to accessing ynol ethers. chimia.ch These methods typically involve the coupling of a terminal alkyne with an alcohol or phenol (B47542) under oxidative conditions. While less common than elimination or rearrangement strategies, these routes offer the potential for direct C-O bond formation at the sp-hybridized carbon. The specific mechanisms can vary depending on the catalyst and oxidant system employed, but they generally proceed through the activation of the terminal C-H bond of the alkyne, followed by nucleophilic attack by the oxygen of the phenol.
Beta-Elimination Pathways from Enol Ethers
Historically, β-elimination from functionalized enol ethers was the first method used to access acetylenic ethers and remains a highly efficient and versatile strategy. chimia.ch This approach involves the elimination of two groups from adjacent carbons of an enol ether double bond to form the triple bond.
A variety of precursors can be used, with halo-enol ethers being particularly common. For example, the dehalogenation of trichloroethylene (B50587) can be used to prepare certain ynol ethers. ucl.ac.uk A more recent and highly effective one-pot strategy for synthesizing aryloxyalkynes involves a copper-catalyzed C–O cross-coupling reaction between a phenol and a gem-dibromoalkene. chimia.ch This reaction forms a bromo-enol ether intermediate, which is not isolated but is treated in situ with a base to induce elimination of hydrogen bromide, yielding the desired aryloxyalkyne. chimia.ch Another pathway involves the use of lithium-halogen exchange on a halo-enol ether followed by β-elimination to afford the ynol ether product. nih.gov
Table 3: Overview of Diversified Synthetic Routes to Ynol Ethers
| Synthetic Route | Key Intermediate | Typical Reagents | Description |
|---|---|---|---|
| Carbene Rearrangement (FBW) | Vinyl Carbene | Strong base (e.g., KOtBu, n-BuLi) on a vinyl halide | A 1,2-substituent migration on a carbene intermediate forms the alkyne. wikipedia.orgslideshare.net |
| Oxidative Functionalization | Activated Alkyne | Metal catalyst, oxidant | Direct coupling of a terminal alkyne with a phenol. chimia.ch |
| Beta-Elimination from Enol Ether | Halo-enol ether | Base (e.g., KOtBu) | Elimination of HX from a vinyl ether precursor. chimia.ch |
Preparation of Substituted this compound Derivatives
The synthesis of this compound and its analogues involves a variety of chemical strategies tailored to introduce specific functional groups onto the core structure. These methodologies enable the creation of a diverse library of compounds for further study and application. Key approaches focus on the introduction of halogens, organometallic moieties like trimethylstannyl groups, and the formation of related acid and thioether derivatives.
Synthesis of Halogenated Phenoxyacetylenes
The introduction of halogen atoms to the phenoxyacetylene structure can be achieved through various synthetic routes. One common strategy involves the use of halogenated precursors. For instance, novel halogenated phenoxychalcones and their corresponding N-acetylpyrazolines have been synthesized, which can serve as precursors or model compounds. nih.gov The synthesis of these related structures often begins with the Williamson etherification of a 4-substituted phenol with 4-fluorobenzaldehyde. nih.gov
Another approach involves the direct halogenation of a pre-formed acetylenic compound or its polymer backbone. For example, exposing films of the related polymer, polyacetylene, to halogen vapors such as chlorine, bromine, or iodine results in the uptake of the halogen and a significant change in the material's properties. semanticscholar.orgrsc.org While this applies to a polymeric system, the underlying reactivity highlights a potential route for direct halogenation. More specific syntheses can involve the reaction of potent halogenated phenazine (B1670421) (HP) agents with other molecules, demonstrating methods for creating complex halogenated aromatic structures. nih.gov
A general procedure for synthesizing related halogenated phenoxy structures can be seen in the preparation of phenoxychalcones. nih.gov
General Procedure for Halogenated Phenoxy Precursor Synthesis
| Step | Reagents and Conditions | Purpose |
|---|---|---|
| 1 | 4-(4-substitutedphenoxy)benzaldehyde, 4-substituted acetophenone, 95% ethanol (B145695), 40% aqueous KOH | Claisen-Schmidt condensation to form the chalcone (B49325) backbone. The reaction is typically stirred for several hours at low temperature (0 °C). nih.gov |
| 2 | Solid product from Step 1, 3% aqueous HCl | Filtration and washing of the crude product. nih.gov |
Strategies for Phenoxy-(trimethylstannyl)acetylene Formation
The formation of organotin derivatives of phenoxyacetylene, such as phenoxy-(trimethylstannyl)acetylene, typically involves the reaction of a metal acetylide with a trialkyltin halide. While direct synthesis for the phenoxy derivative is not detailed in the provided sources, a general and reliable methodology can be inferred from the synthesis of analogous compounds like tributylethynylstannane. orgsyn.org
The common procedure involves two main steps: the formation of a lithium acetylide followed by its reaction with a trialkyltin chloride. orgsyn.org This approach can be adapted for phenoxyacetylene. First, phenoxyacetylene would be deprotonated using a strong base, such as n-butyllithium (n-BuLi), in an anhydrous solvent like tetrahydrofuran (THF) at low temperatures (-78 °C). google.com The resulting lithium phenoxyacetylide is then treated with trimethyltin (B158744) chloride to yield the desired phenoxy-(trimethylstannyl)acetylene.
Proposed Synthesis of Phenoxy-(trimethylstannyl)acetylene
| Step | Reactants | Reagents & Conditions | Product |
|---|---|---|---|
| 1 | Phenoxyacetylene | n-Butyllithium, Anhydrous THF, -78°C | Lithium phenoxyacetylide |
This method is analogous to the preparation of other silylated and stannylated acetylenes, where a terminal alkyne is metalated and then quenched with an appropriate electrophile. orgsyn.orggoogle.comorgsyn.org
Synthetic Routes to Phenoxy Acetic Acid Derivatives
Phenoxyacetic acid and its derivatives are important synthetic intermediates and can be prepared through straightforward methods. nih.gov The most common route is a variation of the Williamson ether synthesis. nih.gov This involves reacting a phenol with chloroacetic acid or its salt in the presence of a base. nih.govchemicalbook.com
A general procedure starts by dissolving monochloroacetic acid in water and adjusting the pH to 8-9 with a sodium hydroxide solution to form sodium chloroacetate (B1199739). chemicalbook.com Separately, the desired phenol is dissolved in a mixture of deionized water and ethanol with sodium hydroxide. chemicalbook.com The sodium chloroacetate solution is then added, and the mixture is refluxed for several hours. chemicalbook.com After cooling, acidification with hydrochloric acid precipitates the crude phenoxyacetic acid derivative, which can then be purified. chemicalbook.com
General Synthesis of Phenoxyacetic Acid Derivatives chemicalbook.com
| Reagent 1 | Reagent 2 | Base | Solvent | Conditions | Product | Yield |
|---|---|---|---|---|---|---|
| Phenol | Monochloroacetic acid | NaOH | Water/Ethanol | Reflux at 102°C for 5h | Phenoxyacetic acid | 75% |
This method is versatile and can be applied to a range of substituted phenols to produce various phenoxyacetic acid derivatives. nih.gov The reaction works by the deprotonation of the phenol's hydroxyl group by the base, creating a more nucleophilic phenoxide ion that then displaces the chloride from the chloroacetate. nih.gov
Accessing Related Aroxyacetylenes
Aroxyacetylenes, the broader class of aromatic alkynyl ethers to which this compound (phenoxyacetylene) belongs, can be synthesized through modern cross-coupling techniques. acs.org A notable method developed by Himbert and co-workers utilizes trichloroethylene as a starting material. ucl.ac.uk
This synthesis proceeds in several steps. First, trichloroethylene is treated with a sodium alkoxide (or aroxide, such as sodium phenoxide) to form a dichloro(alkoxy)ethene. This intermediate serves as a precursor to the ynol ether. ucl.ac.uk Subsequent treatment with n-butyllithium (nBuLi) promotes an elimination reaction and lithiation of the resulting acetylide. This lithiated species can then participate in a Palladium-mediated cross-coupling reaction to furnish the final aromatic alkynyl ether. ucl.ac.uk This approach expands the scope of aroxyacetylene synthesis, allowing for manipulation of the reactive lithiated acetylide intermediate. ucl.ac.uk
Preparation of Thioynol Ether Analogues
Thioynol ethers, the sulfur analogues of ynol ethers, are valuable building blocks in organic synthesis. researchgate.netrsc.org The most general and widely used method for their preparation involves the deprotonation of a terminal alkyne followed by a reaction with an electrophilic sulfur compound. ucl.ac.uk
A typical procedure involves treating the terminal alkyne with a strong base like n-butyllithium to generate the corresponding acetylide anion. This highly nucleophilic species is then reacted with a sulfur electrophile, such as diphenyldisulfide, to form the desired alkynyl thioether. ucl.ac.uk This method provides a high-yield route to a range of thioynol ethers. ucl.ac.uk The chemistry of these sulfur-containing alkynes presents unique reactivity compared to their oxygen counterparts, making them appealing for various synthetic applications. researchgate.netrsc.orgresearchgate.net
Intrinsic Reactivity and Mechanistic Studies of Ethynyloxybenzene Transformations
Electronic Polarization and Triple Bond Reactivity in Aryloxyacetylenes
The direct connection of the electronegative oxygen atom to the alkyne moiety in aryloxyacetylenes, such as ethynyloxybenzene, creates a significant electronic polarization of the carbon-carbon triple bond. chimia.ch The oxygen atom donates electron density through resonance while withdrawing it inductively, creating a "push-pull" system that activates the alkyne. nih.gov This electronic imbalance renders the triple bond highly susceptible to attack by both electrophiles and nucleophiles, and the nature of the substituent on the aryl ring can further modulate this reactivity.
The electron-rich nature of the triple bond in ynol ethers makes them reactive toward electrophiles. In electrophilic addition reactions, the regioselectivity is dictated by the polarization of the alkyne. The carbon atom alpha to the oxygen (Cα) is more electron-deficient, while the beta carbon (Cβ) is more electron-rich. Consequently, the initial attack of an electrophile (E+) typically occurs at the Cβ position, leading to the formation of a carbocationic intermediate stabilized by the adjacent oxygen atom. This is consistent with Markovnikov's rule, where the electrophilic species adds to the less substituted carbon of the triple bond. youtube.comchemistrysteps.com
The subsequent attack by a nucleophile (Y-) on the intermediate can proceed with varying degrees of stereoselectivity, leading to either syn- or anti-addition products. youtube.com The stereochemical outcome is highly dependent on the reaction mechanism, the nature of the electrophile, and the reaction conditions. youtube.comlibretexts.org For instance, reactions proceeding through a cyclic intermediate, such as halonium ions, often result in anti-addition, whereas other mechanisms might favor syn-addition or produce a mixture of stereoisomers. youtube.comchemistrysteps.com The specific stereoselectivity in electrophilic additions to this compound is a subject of detailed mechanistic investigation, aiming to control the formation of stereodefined vinyl ether products. nih.gov
| Electrophile (E-Y) | Expected Regioselectivity | Common Stereochemical Pathway | Product Type |
| H-X (Haloacid) | H adds to Cβ, X adds to Cα | Mixture of syn and anti | α-Halo enol ether |
| X₂ (Halogen) | Forms cyclic halonium ion | Anti-addition | trans-Dihalo enol ether |
| H₂O/H⁺ (Hydration) | H adds to Cβ, OH adds to Cα | Tautomerizes | Phenyl acetate |
| RSe-X | Se adds to Cβ, X adds to Cα | Typically anti-addition | α-Halo-β-seleno enol ether |
This table illustrates the general patterns of electrophilic additions to ynol ethers, applicable to this compound.
While the triple bond in ynol ethers is electron-rich, the sp-hybridized carbons also render it more electrophilic than a typical double bond, allowing for reactions with nucleophiles. msu.edu The reactivity of ynol ether systems towards nucleophiles can manifest in several ways. Strong nucleophiles can add across the polarized triple bond, with the nucleophile typically attacking the more electron-poor Cα position. This reactivity is enhanced in "push-pull" activated ynol ethers, which are specifically designed for high reactivity in applications like bioorthogonal chemistry. nih.gov
Detailed Mechanistic Elucidations of Phenoxyacetylene Reactions
The mechanistic pathways of reactions involving phenoxyacetylene are diverse, encompassing radical processes, metal-free catalytic cycles, and transformations mediated by metal ions. Understanding these mechanisms is crucial for controlling reaction outcomes and developing new synthetic methodologies.
Reactions involving phenoxyacetylene can proceed through radical intermediates, particularly under conditions that promote homolytic bond cleavage, such as high temperatures or the presence of a radical initiator. researchgate.netlibretexts.org A radical reaction typically involves three stages: initiation, propagation, and termination. youtube.comyoutube.com
Initiation: A radical initiator can generate a reactive radical species that adds to the phenoxyacetylene triple bond. For example, an ethynyl (B1212043) radical could add to the aromatic ring or the acetylenic portion of phenoxyacetylene. researchgate.net
Propagation: The newly formed radical intermediate can then react with another molecule to generate a product and a new radical, continuing the chain reaction. researchgate.net This could involve hydrogen abstraction, cyclization, or other rearrangements.
Termination: The reaction ceases when two radical species combine to form a stable, non-radical product. youtube.com
Phenoxyl radicals themselves are known intermediates in the metabolism of benzene (B151609) and can participate in various reactions. nih.gov In the context of phenoxyacetylene, radical pathways could be initiated by the abstraction of a hydrogen atom from the phenyl ring or by the addition of a radical to the alkyne, leading to complex reaction cascades. nih.gov
There is a growing interest in developing catalytic reactions that avoid the use of transition metals, driven by goals of sustainability and cost-effectiveness. rsc.org For acetylenic compounds, transition-metal-free processes often rely on the use of strong bases, such as potassium tert-butoxide (t-BuOK), or superbases. rjeid.comlookchem.com These bases can mediate cross-coupling reactions, cyclizations, and other transformations.
One proposed mechanism for such reactions is a base-promoted homolytic aromatic substitution (HAS) pathway. lookchem.com In this process, the base may facilitate the formation of radical intermediates from the reactants, which then engage in a coupling cascade. For example, alkoxy base-mediated cross-coupling of benzene with aryl halides has been reported, offering a precedent for similar reactivity with phenoxyacetylene. rsc.org Another possibility involves the formation of a benzyne-type intermediate, especially when a good leaving group is present on the aromatic ring, followed by nucleophilic attack. masterorganicchemistry.com These metal-free methods provide a valuable alternative to traditional transition-metal-catalyzed cross-couplings. 210.212.36chemrxiv.org
Silver(I) salts are effective catalysts for a variety of transformations involving alkynes due to the ability of Ag+ to act as a soft Lewis acid, or π-acid, that activates the triple bond toward nucleophilic attack. nih.govrsc.org The mechanism of silver-catalyzed reactions of phenoxyacetylene typically involves the coordination of the silver ion to the alkyne.
A plausible mechanistic pathway for a silver-catalyzed coupling reaction can be outlined as follows:
π-Activation: The Ag(I) ion coordinates to the carbon-carbon triple bond of phenoxyacetylene. This coordination polarizes the alkyne, increasing the electrophilicity of the sp-hybridized carbons. researchgate.net
Nucleophilic Attack: A nucleophile attacks the activated alkyne complex. This can be an intermolecular attack from another reactant or an intramolecular attack in cyclization reactions. rsc.org
Intermediate Formation: This attack leads to the formation of a vinyl-silver intermediate. researchgate.net
Protonolysis/Elimination: The vinyl-silver species can then undergo further reaction, such as protonolysis to yield a vinyl ether, or participate in subsequent bond-forming steps before the catalyst is regenerated. researchgate.net
In some cases, silver can also facilitate the formation of silver acetylides, which are themselves reactive intermediates in coupling reactions. The precise mechanism, including the potential involvement of binuclear silver complexes, can be influenced by the choice of silver salt, ligands, and reaction conditions. nih.gov
Unimolecular Decomposition Kinetics of Phenoxyacetylene
Detailed research findings on the unimolecular decomposition kinetics of phenoxyacetylene are not available in the current scientific literature.
Data on the unimolecular decomposition of phenoxyacetylene is not available.
Polymerization Behavior of Ethynyloxybenzene
Catalytic Polymerization of Phenoxyacetylene
The polymerization of phenoxyacetylene is effectively achieved through catalytic processes that can handle the carbon-carbon triple bond. Both transition metal complexes and cationic systems have been explored to initiate and propagate the polymer chain, resulting in high molecular weight polymers with a conjugated backbone.
Transition metal halides, particularly those of molybdenum and tungsten, have proven to be effective initiators for the polymerization of substituted acetylenes like phenoxyacetylene. researchgate.net Catalysts such as Molybdenum(V) chloride (MoCl₅) and Tungsten(VI) chloride (WCl₆) can initiate polymerization, often leading to high molecular weight polymers. researchgate.net The catalytic activity of WCl₆ is generally observed to be greater than that of MoCl₅. researchgate.net These polymerizations are typically conducted in organic solvents like benzene (B151609) or ethylene (B1197577) chloride. researchgate.net
The mechanism is believed to proceed via a coordination mechanism. researchgate.net Research into related monomers like phenylacetylene (B144264) has shown that these catalyst systems are effective for producing polyconjugated polymers. researchgate.net The properties of the resulting poly(phenoxyacetylene) can be influenced by the choice of catalyst, solvent, and reaction conditions. For instance, studies on phenylacetylene have demonstrated that molecular weights can range from 5,500 to 12,000 depending on the specific system used. researchgate.net Pincer-type tungsten alkylidene complexes have also been noted for their high efficiency in polymerizing both mono- and disubstituted acetylenes. oborolabs.com
| Catalyst | Solvent | Temperature (°C) | Polymer Molecular Weight |
|---|---|---|---|
| WCl₆ | Benzene | 30 | ~12,000 |
| MoCl₅ | Benzene | 30 | ~5,500 |
| WCl₆ | Carbon Tetrachloride | 30 | ~9,000 |
| MoCl₅ | Carbon Tetrachloride | 30 | ~7,000 |
Cationic polymerization is a form of chain-growth polymerization suitable for monomers that can form stable carbocation intermediates. wikipedia.orgyoutube.com Monomers for this process are typically nucleophilic, such as alkenes with electron-donating substituents. wikipedia.orglibretexts.org Ethynyloxybenzene, with its electron-donating phenoxy group, is a suitable candidate for this polymerization method.
The process is initiated by an electrophile, often a protic acid or a Lewis acid, which attacks the electron-rich triple bond of the this compound monomer. youtube.com This leads to the formation of a vinyl cation. This reactive intermediate then propagates the polymer chain by sequentially adding more monomer units. youtube.com Each addition regenerates the cationic charge at the growing end of the chain, allowing for further propagation. Termination of the growing polymer chain can occur through various mechanisms, including reaction with a counter-ion or chain transfer to a monomer. youtube.com
Structural Characterization of Poly(phenoxyacetylene) Architectures
The structure of poly(phenoxyacetylene) is primarily defined by its conjugated backbone, which consists of alternating double bonds. The specific arrangement of the polymer chain, including its stereochemistry (cis vs. trans isomers), is influenced by the polymerization conditions and catalytic system employed.
Spectroscopic techniques are essential for confirming the structure of poly(phenoxyacetylene). Infrared (IR) spectroscopy can verify the polymerization by showing the disappearance of characteristic acetylenic stretching vibrations (C≡C and ≡C-H) and the appearance of C=C stretching bands from the newly formed polyene backbone.
Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the polymer's structure. In ¹H NMR spectra of polyacetylenes, the signals from protons on the conjugated backbone are highly characteristic. researchgate.net The spin-spin couplings between protons can often be observed over several bonds, which is a feature of conjugated systems. researchgate.net For substituted polyacetylenes, ¹H NMR can also help determine the stereochemistry of the double bonds, distinguishing between cis and trans configurations. dtic.mil ¹³C NMR spectroscopy is also used to identify the carbons within the conjugated backbone and the attached phenoxy groups. scirp.org
Historical Accounts of Phenoxyacetylene Polymerization
The study of acetylene (B1199291) polymerization dates back to the 19th century, with early work by Marcellin Berthelot in 1866. researchgate.netspringerprofessional.de These initial efforts often produced insoluble, cross-linked materials, sometimes referred to as "cuprene". springerprofessional.dewikipedia.org A major breakthrough occurred in 1958 when Giulio Natta first prepared linear, crystalline polyacetylene, which was later identified as having a trans-configuration. wikipedia.orgresearchgate.net
Within this broader context of polyacetylene research, specific derivatives like phenoxyacetylene also garnered attention. One of the earliest detailed reports on the polymerization of phenoxyacetylene was published in 1949. acs.org This early research explored the conditions under which phenoxyacetylene could be converted into a polymeric substance. The development of Ziegler-Natta catalysts in the 1950s revolutionized the field, enabling more controlled polymerization of acetylene and its derivatives and paving the way for the synthesis of well-defined conductive polymers that would be discovered decades later. researchgate.netwikipedia.orgresearchgate.net
Research Applications in Organic Synthesis and Functional Materials Science
Ethynyloxybenzene as a Building Block in Organic Synthesis
This compound serves as a fundamental component in the field of organic synthesis, enabling the construction of intricate molecular architectures. bldpharm.com Its reactivity and structural features are harnessed by chemists to develop novel synthetic methodologies and access complex target molecules.
Role in the Construction of Complex Organic Scaffolds
The diversification of natural products is a key strategy for generating structurally complex small molecules with varied biological activities. nih.gov this compound and its derivatives can be instrumental in this process. The electron-rich nature of the alkyne in ynol ethers like this compound allows for unique reactivity in carbon-carbon bond-forming reactions, facilitating the generation of diverse molecular architectures. ucl.ac.uk For instance, the development of methods for the late-stage functionalization of complex molecules often relies on versatile building blocks. chimia.ch this compound, with its reactive ethynyl (B1212043) group, can participate in various coupling reactions, allowing for its incorporation into larger, more complex scaffolds. This approach is central to diversity-oriented synthesis, where the goal is to create a wide range of molecular structures for screening in drug discovery and other applications. organic-chemistry.org
Stereoselective Carboindation in Alkynyl Ether Chemistry
A significant application of this compound lies in stereoselective carboindation reactions. cymitquimica.com Research has demonstrated the regio- and stereoselective carboindation of internal alkynyl ethers, such as this compound, using indium(III) iodide (InI3) and organosilicon or -stannane nucleophiles. nih.gov This reaction proceeds in an anti-addition fashion to produce (Z)-β-alkoxyalkenylindiums. nih.gov The alkoxy group in the alkynyl ether plays a crucial role by enhancing the interaction with the indium catalyst, thereby lowering the activation energy of the reaction. nih.gov
This methodology is compatible with a variety of carbon nucleophiles, including silyl (B83357) ketene (B1206846) acetals and allylic stannanes, leading to highly functionalized metalated enol ethers. nih.gov These intermediates can be further transformed into tetrasubstituted enol ethers through subsequent reactions like iodination followed by Suzuki coupling. nih.gov A notable achievement using this method is the synthesis of a seven-membered ring compound that incorporates a phenol (B47542) ether moiety. nih.gov
| Reagent/Catalyst | Nucleophile Type | Product | Stereoselectivity |
| InI3 | Organosilicon, Organostannane | (Z)-β-Alkoxyalkenylindiums | anti-addition |
| ZnBr2 | Silyl Ketene Acetals | (Z)-β-Aryloxyalkenylzincs | anti-carbozincation |
Development of Advanced Polymeric Materials from Phenoxyacetylene
Phenoxyacetylene, another name for this compound, is a valuable monomer in the synthesis of advanced polymeric materials with unique properties. azobuild.comresearchgate.net These polymers are finding applications in various high-tech fields due to their specific electronic and optoelectronic characteristics.
Polymers for Optoelectronic and Electronic Applications
Polymers derived from phenoxyacetylene are part of a class of organic semiconducting materials that are crucial for the fabrication of electronic and optoelectronic devices. lcpo.frmdpi.com These materials are solution-processable, which allows for their use in thin-film devices like organic light-emitting diodes (OLEDs), organic photovoltaic (OPV) devices, and organic field-effect transistors (OFETs). ill.eunih.gov The performance of these devices is intrinsically linked to the molecular structure and conformation of the polymer chains. ill.eu
Radical polymers, a class of materials that can be synthesized using monomers like phenoxyacetylene, exhibit distinctive charge transport mechanisms and intriguing optical properties due to their singly occupied molecular orbital energy levels. rsc.org The development of such polymers is a key area of research for next-generation electronic and spintronic applications. rsc.org
| Polymer Application | Device Examples | Key Polymer Properties |
| Optoelectronics | OLEDs, OPVs, Photodetectors | Solution-processable, semiconducting, tunable optical and electronic properties |
| Electronics | OFETs, Sensors | Charge transport capabilities, environmental stability |
| Spintronics | Magnetic field-active devices | Paramagnetic nature, spin transport properties |
Intermediates in Specialized Chemical Formulations
Beyond its role in complex synthesis and polymer science, this compound also serves as a crucial intermediate in the production of various specialty chemicals. lookchem.com Its unique chemical properties make it a valuable precursor in the formulation of dyes and fragrances. lookchem.com
General Chemical Utility in Dyes and Fragrances
In the dye industry, this compound acts as a key component in the synthesis of a range of dyestuffs. lookchem.com Its chemical structure allows for the creation of vibrant and stable colorants used in textiles, plastics, and printing inks. lookchem.com The reactivity of the ethynyl group enables the incorporation of the phenoxy moiety into larger chromophoric systems, influencing the final color and properties of the dye.
Similarly, in the fragrance industry, this compound is utilized as a starting material for the formulation of various scent compounds. lookchem.com Its distinct odor and reactivity make it a valuable component for creating new and complex fragrances that enhance the sensory experience of consumer products. lookchem.com
Role as Intermediates in Agricultural Chemical Research
This compound, while not extensively documented as a direct intermediate in commercially available agricultural chemicals, holds potential as a valuable precursor in the synthesis of agrochemically active molecules due to its reactive ethynyl group and stable phenoxy moiety. The phenoxy group is a common structural feature in a variety of herbicides and fungicides. Research into novel agrochemicals has explored derivatives that could theoretically be synthesized from this compound.
The primary theoretical application of this compound in this context is as a synthon to introduce the phenoxy group attached to a two-carbon unit. This unit can be further elaborated to create more complex side chains. For instance, the hydration of the ethynyl group of this compound would yield phenoxyethanone, a ketone that can serve as a building block for more complex molecules.
One area of research where phenoxy-containing compounds have been prominent is in the development of herbicides that act as growth regulators. These include phenoxy acetic herbicides and aryloxyphenoxypropionic herbicides. niphm.gov.in While these are typically synthesized through different routes, the structural similarity suggests that novel derivatives could be explored starting from this compound.
Furthermore, recent research has focused on creating new herbicidal leads by incorporating a phenoxy group into various heterocyclic structures. For example, a series of 3-(1-amino-2-phenoxyethylidene)-6-methyl-2H-pyran-2,4(3H)-dione derivatives have been synthesized and shown to possess good herbicidal activity. mdpi.com The synthesis of the precursor for these molecules involved the reaction of a phenol with methyl chloroacetate (B1199739). mdpi.com A synthetic pathway starting from this compound could potentially offer an alternative route to similar structures.
In the field of fungicides, the phenoxypyridine scaffold has been identified as a promising active component. mdpi.com Again, while direct synthesis from this compound is not reported, its derivatives could be envisioned as intermediates in the construction of such molecules. The versatility of the ethynyl group allows for a range of chemical transformations, including click chemistry, which could be a powerful tool for creating libraries of novel agrochemical candidates for screening.
The following table summarizes key phenoxy-containing agrochemical classes and representative compounds, illustrating the importance of the phenoxy moiety for which this compound could serve as a potential, albeit currently theoretical, starting material.
| Agrochemical Class | Representative Compound/Derivative Structure | Potential Synthetic Link to this compound |
| Aryloxyphenoxypropionic Herbicides | Ar-O-CH(CH₃)C(=O)OR | The phenoxy-ethyl backbone could potentially be derived from this compound. |
| Phenoxy Acetic Herbicides | Ar-O-CH₂COOH | The phenoxy-acetyl core could be accessed via hydration of this compound. |
| Pyran-based Herbicidal Leads | 3-(1-amino-2-phenoxyethylidene)-6-methyl-2H-pyran-2,4(3H)-dione | The phenoxyethylidene moiety is structurally related to this compound. |
| Phenoxypyridine Pesticides | Pyridine ring attached to a phenoxy group | This compound could be a precursor for the phenoxy-containing fragment. |
Concluding Remarks and Future Perspectives in Ethynyloxybenzene Research
Current Challenges and Unresolved Questions
Despite its utility, the synthesis and handling of ethynyloxybenzene and its analogs are not without their difficulties. A primary challenge lies in achieving highly selective and efficient synthetic routes. While general methods for the preparation of acetylenic ethers exist, developing methodologies that are both scalable and environmentally benign remains an active area of research. The inherent reactivity of the ethynyl (B1212043) group, while synthetically advantageous, can also lead to issues with stability and unwanted side reactions, such as polymerization or decomposition under certain conditions. The potential for peroxide formation, a known issue with other ethers, also necessitates careful handling and storage protocols to ensure safety and sample purity.
Furthermore, a number of fundamental questions regarding the reactivity of this compound remain unanswered. The precise mechanistic pathways of its various transformations, particularly in complex catalytic cycles, are not always fully elucidated. A deeper understanding of the electronic interplay between the phenoxy group and the acetylene (B1199291) moiety is needed to predict and control its reactivity with greater precision. For instance, the regioselectivity of additions across the triple bond and the factors governing the competition between different reaction pathways are areas ripe for further investigation.
Emerging Research Avenues for Aryloxyacetylenes
The unique structural and electronic properties of the aryloxyacetylene scaffold, exemplified by this compound, are paving the way for several exciting new research directions.
Advanced Materials Science: The rigid, linear nature of the acetylene unit makes aryloxyacetylenes attractive building blocks for novel polymers and materials. acs.org Researchers are exploring their incorporation into conjugated polymers for applications in electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The ability to tune the electronic properties of these materials by modifying the aromatic ring of the aryloxyacetylene precursor is a key advantage. Furthermore, the development of porous organic polymers and metal-organic frameworks (MOFs) incorporating these units could lead to new materials for gas storage, separation, and catalysis.
Medicinal Chemistry and Drug Discovery: The acetylene group is recognized as a "privileged" structural feature in medicinal chemistry, appearing in a number of approved drugs. mdpi.com The introduction of an this compound moiety into a drug candidate can modulate its metabolic stability, binding affinity, and pharmacokinetic profile. researchgate.net Emerging research focuses on the synthesis of this compound derivatives as potential therapeutic agents. For example, novel phenoxyacetamide derivatives are being investigated for their pro-apoptotic activity against cancer cells. researchgate.net The exploration of aryloxyacetylene-containing compounds as inhibitors of various enzymes or as ligands for specific receptors is a burgeoning field with significant potential for the development of new medicines.
Novel Synthetic Methodologies: The reactivity of the triple bond in aryloxyacetylenes continues to be exploited in the development of new synthetic transformations. Catalytic hydrofunctionalization, cycloaddition reactions, and transition-metal-catalyzed cross-coupling reactions are being employed to convert this compound and its analogs into a diverse array of complex molecules. rsc.org These efforts not only expand the synthetic chemist's toolbox but also provide access to novel molecular scaffolds that were previously difficult to obtain.
Broader Implications for Chemical Innovation
The ongoing research into this compound and the wider class of aryloxyacetylenes has implications that extend beyond the immediate applications of these compounds. The challenges associated with their synthesis and manipulation drive the development of new and more efficient catalytic systems and synthetic methods. These innovations often have broad applicability across organic chemistry, enabling the construction of other complex molecules.
Moreover, the study of how the electronic properties of the aryloxy group influence the reactivity of the acetylene moiety contributes to a more fundamental understanding of chemical bonding and reactivity. This knowledge is crucial for the rational design of new reagents and catalysts. As researchers continue to push the boundaries of what is possible with these versatile building blocks, the insights gained will undoubtedly fuel further innovation in fields ranging from materials science to drug discovery, solidifying the importance of seemingly simple molecules like this compound in the ongoing advancement of the chemical sciences.
Q & A
Q. What experimental protocols ensure reproducible synthesis of Ethynyloxybenzene with high purity?
- Methodological Answer : Synthesis should follow validated procedures with detailed documentation of reaction conditions (solvent, temperature, catalysts) and purification steps (e.g., column chromatography, recrystallization). Characterization requires ¹H/¹³C NMR to confirm structural integrity and HPLC/GC-MS to verify purity (>95%). For novel derivatives, elemental analysis or high-resolution mass spectrometry (HRMS) is essential. Experimental details must be included in the main text or supplementary materials to enable replication .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer : this compound is classified under Acute Toxicity (Category 4) for oral, dermal, and inhalation exposure. Researchers must:
- Use fume hoods and closed systems to minimize airborne exposure .
- Wear nitrile gloves , safety goggles, and lab coats.
- Install emergency eyewash stations and showers.
- Store the compound in airtight containers away from oxidizers. Toxicity data should be cross-referenced with safety data sheets (SDS) and institutional guidelines .
Q. How should researchers characterize this compound’s stability under varying conditions?
- Methodological Answer : Conduct accelerated stability studies by exposing the compound to heat (40–60°C), light (UV-vis), and humidity (75% RH) over 1–4 weeks. Monitor degradation via FTIR (functional group analysis) and TGA/DSC (thermal stability). Compare results with computational predictions (e.g., DFT-based reactivity indices) to identify vulnerable bonds .
Advanced Research Questions
Q. How can contradictions in spectroscopic data for this compound derivatives be systematically resolved?
- Methodological Answer : Contradictions often arise from solvent effects, impurities, or tautomerism. Address these by:
- Repeating experiments in deuterated solvents (e.g., DMSO-d6 vs. CDCl3) to assess solvent-dependent shifts .
- Using 2D NMR techniques (COSY, HSQC) to resolve overlapping signals.
- Cross-validating with X-ray crystallography for unambiguous structural confirmation. Discrepancies should be documented and analyzed using error-propagation models .
Q. What advanced computational methods are effective in predicting this compound’s electronic properties?
- Methodological Answer : Density Functional Theory (DFT) with B3LYP/6-311G(d,p) basis sets can model HOMO-LUMO gaps, electrostatic potential surfaces, and nonlinear optical (NLO) properties. Compare results with experimental UV-vis spectroscopy and cyclic voltammetry. For dynamic behavior, employ molecular dynamics (MD) simulations under simulated reaction conditions .
Q. How can researchers design experiments to probe this compound’s reactivity in cross-coupling reactions?
- Methodological Answer : Optimize catalytic systems (e.g., Pd/Cu for Sonogashira coupling) by varying:
- Ligand-to-metal ratios.
- Solvent polarity (DMF vs. THF).
- Temperature (room temp vs. reflux).
Monitor reaction progress via in-situ FTIR or LC-MS . Use Hammett plots to correlate substituent effects with reaction rates. Publish full kinetic datasets in supplementary materials .
Q. What strategies mitigate biases in interpreting this compound’s biological activity data?
- Methodological Answer :
- Employ blinded assays to reduce observer bias.
- Validate findings with orthogonal assays (e.g., enzyme inhibition vs. cell viability).
- Apply statistical rigor : Use ANOVA with post-hoc tests (Tukey’s HSD) for multi-group comparisons. Report effect sizes and confidence intervals to contextualize significance .
Data Presentation and Reproducibility
Q. How should large datasets (e.g., kinetic or spectroscopic) be structured in publications?
- Methodological Answer : Raw data (e.g., NMR FID files, chromatograms) should be archived in repositories like Figshare or Zenodo . Summarize processed data in interactive tables (Excel/CSV) with metadata (instrument parameters, calibration curves). Use appendices for non-critical data, and hyperlink supplementary files in the main text .
Q. What criteria define adequate evidence for a novel this compound derivative?
- Methodological Answer : Novelty requires:
- HRMS for molecular formula confirmation.
- X-ray structure or 2D NMR for stereochemical assignment.
- Elemental analysis (C, H, N within ±0.4% of theoretical values).
Purity must be ≥95% by quantitative NMR or HPLC. Contradictory data (e.g., melting point deviations) must be justified with error analysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
